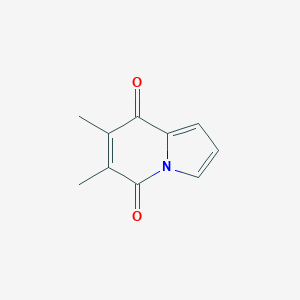

6,7-Dimethylindolizine-5,8-dione

Description

Structure

3D Structure

Properties

CAS No. |

129339-61-3 |

|---|---|

Molecular Formula |

C10H9NO2 |

Molecular Weight |

175.18 g/mol |

IUPAC Name |

6,7-dimethylindolizine-5,8-dione |

InChI |

InChI=1S/C10H9NO2/c1-6-7(2)10(13)11-5-3-4-8(11)9(6)12/h3-5H,1-2H3 |

InChI Key |

TYIDYDYHYZTXGX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N2C=CC=C2C1=O)C |

Origin of Product |

United States |

Exploration of New Bioactivities:the Current Knowledge of the Biological Activity of Indolizine 5,8 Diones is Largely Confined to Their Effects on Plant Photosystems. Given the Importance of Quinone and Dione Structures in Medicinal Chemistry E.g., As Anticancer Agents , There is a Significant Opportunity to Screen Libraries of Indolizine 5,8 Dione Derivatives Against a Broader Range of Biological Targets, Including Cancer Cell Lines, Kinases, and Microbial Pathogensresearchgate.net.

The future of indolizine-5,8-dione chemistry lies in moving beyond its initial discovery and application. By combining modern synthetic methods, computational modeling, and broader biological screening, this versatile scaffold could yield new discoveries in materials science, catalysis, and medicine.

Computational and Theoretical Investigations of 6,7 Dimethylindolizine 5,8 Dione

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for understanding the intrinsic properties of molecules. These computational methods can predict molecular structures, vibrational modes, and electronic characteristics, offering deep insights into a compound's behavior and reactivity.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is particularly effective for predicting the ground state properties of molecules.

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 6,7-Dimethylindolizine-5,8-dione, this would involve calculating bond lengths, bond angles, and dihedral angles that define its most stable conformation.

No specific published data on the optimized geometry or conformational analysis of this compound was found.

A hypothetical data table for optimized geometric parameters would appear as follows:

Table 1: Hypothetical Optimized Geometric Parameters for this compound This table is for illustrative purposes only as no published data is available.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C5=O | Data not available |

| Bond Length | C8=O | Data not available |

| Bond Length | C6-C7 | Data not available |

| Bond Length | C6-CH3 | Data not available |

| Bond Length | C7-CH3 | Data not available |

| Bond Angle | N-C1-C2 | Data not available |

| Dihedral Angle | C4-N-C1-C2 | Data not available |

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in infrared (IR) and Raman spectroscopy. These predictions are valuable for interpreting experimental spectra and assigning specific vibrational modes to functional groups. For this compound, this would include identifying the characteristic stretching frequencies of the carbonyl (C=O) and methyl (C-H) groups.

No specific published data on the calculated vibrational frequencies for this compound was found.

A hypothetical data table for predicted vibrational frequencies would be structured as follows:

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound This table is for illustrative purposes only as no published data is available.

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| Data not available | C=O symmetric stretch | Carbonyl |

| Data not available | C=O asymmetric stretch | Carbonyl |

| Data not available | C-H symmetric stretch | Methyl |

| Data not available | C-H asymmetric stretch | Methyl |

| Data not available | Ring C-C stretch | Indolizine (B1195054) Core |

Electronic Structure and Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. mdpi.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The HOMO is the outermost orbital containing electrons and acts as an electron donor. The energy and spatial distribution of the HOMO are crucial for determining a molecule's susceptibility to electrophilic attack. A higher HOMO energy generally indicates a better electron-donating ability.

No specific published data on the HOMO analysis of this compound was found.

The LUMO is the innermost orbital that is empty of electrons and can act as an electron acceptor. The energy and distribution of the LUMO are important for assessing a molecule's ability to accept electrons in a reaction, indicating its reactivity towards nucleophiles. A lower LUMO energy suggests a better electron-accepting capability.

No specific published data on the LUMO analysis of this compound was found.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions.

A hypothetical data table for FMO analysis would look like this:

Table 3: Hypothetical Frontier Molecular Orbital Properties for this compound This table is for illustrative purposes only as no published data is available.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

No studies were found that have performed MEP mapping on this compound to predict its sites of electrophilic and nucleophilic attack.

Advanced Reactivity Descriptors

Fukui Functions and Localized Orbital Locators (LOL)

There is no available research that applies Fukui functions and LOL to analyze the local reactivity and electron localization in this compound.

Non-covalent Interaction (NCI) Analysis

No NCI analyses have been published that detail the non-covalent interactions within the molecular structure of this compound or its interactions with other molecules.

Elucidation of Reaction Mechanisms via Computational Pathways

Computational studies focused on elucidating the reaction mechanisms involving this compound are not present in the available literature.

Molecular Dynamics Simulations for Dynamic Behavior and Stability

There are no published molecular dynamics simulations that investigate the dynamic behavior, conformational changes, or stability of this compound over time.

Research Applications and Future Directions for Indolizine 5,8 Dione Chemistry

Contributions to Organic Synthesis Methodologies and Heterocyclic Chemistry

The synthesis of the indolizine-5,8-dione ring system is not as frequently documented as that of the parent indolizine (B1195054), making the existing methodologies particularly significant for the field of heterocyclic chemistry. A pivotal contribution was the development of a synthetic route involving the thermal ring expansion of substituted 4-(1-pyrrolyl)-4-trimethylsiloxycyclobutenones. This electrocyclic ring-opening, followed by cyclization, furnishes 5-hydroxy-8-trimethylsiloxyindolizines. Subsequent oxidation of these intermediates, for example with reagents like pyridinium (B92312) chlorochromate (PCC) or silver(I) oxide, provides a viable pathway to the target indolizine-5,8-diones researchgate.net.

This methodology was notably applied in the synthesis of various 6,7-disubstituted indolizine-5,8-diones investigated for their biological activity. nih.gov. For the specific synthesis of 6,7-Dimethylindolizine-5,8-dione , the strategy would involve a precursor such as 3,4-dimethyl-1-(trimethylsilyl)pyrrole reacting with 3,4-diethoxy-3-cyclobutene-1,2-dione (B1221301) to create the necessary cyclobutenone intermediate.

The significance of this synthetic strategy lies in its ability to construct a rare heterocyclic quinone system. It contributes to the synthetic chemist's toolkit for creating fused heterocycles with specific electronic characteristics, driven by the dione (B5365651) functionality. The reaction also highlights the utility of cyclobutenones as versatile building blocks in heterocyclic synthesis. Furthermore, the ability to trap the indolizine intermediate with dienophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form [3.2.2]cyclazines showcases the scaffold's role in complex [8+2] cycloaddition reactions, a topic of significant interest in advanced organic synthesis researchgate.netnih.govmdpi.com.

Design Principles for Novel Heterocyclic Compounds based on Indolizine-5,8-dione Scaffold

The indolizine-5,8-dione framework serves as a valuable scaffold for the design of novel heterocyclic compounds, primarily guided by two key principles: bioactivity through redox modulation and the construction of complex polycyclic systems via cycloaddition.

Bioactive Compound Design: A prominent application of the indolizine-5,8-dione scaffold is in the development of herbicides. Research has shown that 6,7-disubstituted indolizine-5,8-diones act as Photosystem I (PSI) redox mediators nih.gov. The design principle here involves using the dione core as a redox-active pharmacophore. By introducing various substituents at the C6 and C7 positions, chemists can fine-tune the molecule's redox potential and physicochemical properties (e.g., lipophilicity, stability) to optimize herbicidal activity. For instance, the nature of the alkyl or aryl groups at these positions directly influences the compound's efficacy and its interaction with the biological target nih.gov. This approach exemplifies a classic strategy in medicinal and agrochemical chemistry where a core scaffold is decorated to modulate a specific biological function.

Cycloaddition for Complex Scaffolds: The indolizine system can act as an 8π component in [8+2] cycloaddition reactions nih.govmdpi.com. The synthesis of indolizine-5,8-diones proceeds through a 5-hydroxyindolizine intermediate which can be intercepted by electron-deficient alkynes to yield [3.2.2]cyclazines researchgate.net. This demonstrates a powerful design principle where the indolizine-5,8-dione synthetic pathway is leveraged to create entirely different, and more complex, heterocyclic frameworks. These cyclazine systems are of interest for their own unique electronic and photophysical properties. This dual utility—either isolating the dione or trapping its precursor—makes the synthetic strategy a versatile platform for generating diverse molecular architectures from a common intermediate.

Exploration of Photophysical Properties and Potential as Fluorescent Markers or Spectroscopic Sensitizers

While many indolizine derivatives are known for their strong fluorescence, the indolizine-5,8-dione family appears to have limited potential as stable fluorescent probes. The primary reason is their inherent photostability. Studies on herbicidal 6,7-disubstituted indolizine-5,8-diones revealed that several analogues possess low photostability, which is a detrimental characteristic for any compound intended for use as a fluorescent marker or sensitizer (B1316253) nih.govkisti.re.kr.

The dione functionality introduces a quinone-like character to the six-membered ring, which can facilitate photochemical reactions and degradation pathways, diminishing any potential fluorescence. Although some polycyclic indolizine derivatives are noted for their long-wavelength absorption and emission in the visible region researchgate.net, the presence of the electron-deficient dione system in the 5,8-dione analogues likely leads to different electronic properties, favoring non-radiative decay processes or photochemical reactivity over fluorescence.

Therefore, while the scaffold is chromophoric, its utility in applications requiring robust light emission, such as cellular imaging or as long-lasting spectroscopic sensitizers, is questionable. Future research in this area would need to focus on structural modifications that could enhance photostability and favor radiative decay, which represents a significant chemical challenge.

Development of Theoretical Frameworks for Structure-Reactivity Relationships in Dione Systems

The development of theoretical frameworks to understand the structure-reactivity relationships in indolizine-5,8-dione systems is crucial for predicting their chemical behavior and designing new derivatives with targeted properties. A key area where this has been applied is in understanding their herbicidal activity.

Structure-Activity Relationship (SAR) Studies: Research on 6,7-disubstituted indolizine-5,8-diones has established a clear SAR for their activity as Photosystem I inhibitors nih.gov. The herbicidal effect was found to be highly dependent on the redox potential of the molecule. This potential is, in turn, governed by the electronic nature of the substituents at the C6 and C7 positions. Electrochemical studies, such as cyclic voltammetry, have been used to measure these redox potentials and correlate them with biological activity, confirming a redox mediator mode of action nih.gov.

Computational and Theoretical Modeling: While specific, in-depth Density Functional Theory (DFT) studies on this compound are not widely published, methods applied to analogous dione systems demonstrate the potential of this approach. For instance, DFT calculations on isoindoline-dione and quinoline-dione derivatives have been used to analyze equilibrium geometries, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP) maps nih.govresearchgate.netnih.gov.

Such theoretical frameworks could be applied to the indolizine-5,8-dione system to:

Predict Redox Potentials: Computationally model how different substituents at C6 and C7 affect the energy of the LUMO, thereby predicting the molecule's reduction potential and its likely efficacy as a redox mediator.

Analyze Stability: Investigate the electronic factors contributing to the observed low photostability and hydrolytic instability of certain derivatives nih.gov.

Model Reactivity: Understand the regioselectivity of reactions, such as the susceptibility of the dione system to nucleophilic attack, which could guide the synthesis of new analogues.

The table below illustrates the established relationship between substitution and herbicidal activity, providing a basis for future theoretical modeling.

| Compound Class | Key Findings on Herbicidal Activity |

| 6,7-Dialkylindolizine-5,8-diones | Activity is influenced by the size and shape of the alkyl groups, affecting both redox potential and lipophilicity. |

| 6,7-Diarylindolizine-5,8-diones | Substituents on the aryl rings can electronically tune the redox properties of the dione core. |

| Indolizine-5,8-diones | Showed rapid oxygen uptake in isolated chloroplasts, consistent with a Photosystem I redox mediator mechanism. nih.gov |

| General Instability | Many derivatives exhibit low photostability, high volatility, and hydrolytic instability, which can negatively impact their practical herbicidal use. nih.gov |

Integration with Chemoinformatic Approaches for Rational Discovery of Derivatives

Chemoinformatics provides a powerful suite of computational tools to accelerate the discovery and optimization of bioactive molecules, and its principles are highly applicable to the indolizine-5,8-dione scaffold taylorfrancis.comfrontiersin.org. Although specific chemoinformatic studies on this exact dione system are limited, the well-defined structure-activity relationships for their herbicidal properties make them an ideal subject for such an approach.

Quantitative Structure-Activity Relationship (QSAR): The correlation between the physicochemical properties of 6,7-disubstituted indolizine-5,8-diones and their herbicidal activity is a prime candidate for QSAR modeling nih.gov. A QSAR study would involve:

Descriptor Calculation: Computing a range of molecular descriptors (e.g., electronic, steric, hydrophobic) for a series of synthesized indolizine-5,8-dione analogues.

Model Building: Creating a mathematical model that correlates these descriptors with the observed biological activity (e.g., herbicidal IC₅₀ values).

Prediction: Using the model to predict the activity of virtual, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing.

This approach would allow for a more rational exploration of the chemical space around the C6 and C7 positions, moving beyond trial-and-error synthesis mdpi.com.

Molecular Docking: For applications where a specific protein target is known, molecular docking can provide insights into binding interactions. While the herbicidal action of indolizine-5,8-diones is based on general redox cycling within Photosystem I, if specific binding sites were identified, docking could be used to optimize interactions nih.govnih.gov. For other potential biological targets, docking could be used to screen virtual libraries of indolizine-5,8-dione derivatives to identify potential new leads for different therapeutic areas mdpi.commdpi.comnih.govnih.gov.

By integrating these chemoinformatic tools, researchers can design virtual libraries of indolizine-5,8-dione derivatives with enhanced potency, selectivity, and improved stability profiles, guiding synthetic efforts toward the most promising compounds.

Emerging Research Avenues in Indolizine-5,8-dione Derivatives and Analogues

While the herbicidal properties of indolizine-5,8-diones represent the most developed research application, several emerging avenues could exploit the unique chemistry of this scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.